3,5-Dimethyl-2-octanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

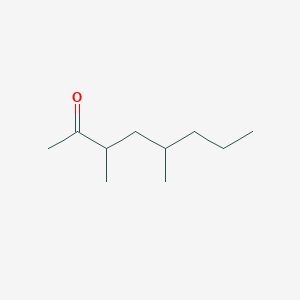

3,5-Dimethyl-2-octanone is an organic compound with the molecular formula C10H20O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to a secondary carbon atom. This compound is known for its distinct chemical properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-octanone can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethyl-2-octanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 3,5-dimethyl-2-octanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to 3,5-dimethyl-2-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: 3,5-Dimethyl-2-octanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3,5-Dimethyl-2-octanone serves as a crucial reagent in organic synthesis. Its carbonyl group allows it to participate in various reactions, making it valuable for creating more complex molecules. The compound can undergo:

- Oxidation : Leading to the formation of carboxylic acids.

- Reduction : Converting it back to 3,5-dimethyl-2-octanol using reducing agents like sodium borohydride.

- Substitution : Reacting with nucleophiles to form diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Chromic acid | Carboxylic acid |

| Reduction | Sodium borohydride | 3,5-Dimethyl-2-octanol |

| Substitution | Amines/Alcohols | Various derivatives |

Biological Research

Recent studies have investigated the biological activities of this compound. Research indicates potential interactions with enzymes and biomolecules due to its carbonyl group, which facilitates hydrogen bonding. This compound is being explored for its therapeutic applications:

- Enzyme Interaction Studies : The compound's ability to influence enzyme activity is under investigation, which could lead to novel drug development.

- Potential Therapeutic Uses : Ongoing research aims to establish its efficacy as a precursor in drug synthesis.

Case Study: Enzyme Interaction

A study examining the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity, suggesting potential applications in drug design and metabolic engineering .

Industrial Applications

In the fragrance and flavor industry, this compound is utilized for its pleasant aroma and flavor profile. It is incorporated into various products:

- Fragrances : Used as a key ingredient in perfumes due to its unique scent characteristics.

- Food Flavoring : Employed in food products to enhance flavor profiles.

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-2-octanone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

2-Octanone: Another ketone with a similar structure but without the methyl groups at positions 3 and 5.

3,5-Dimethyl-2-hexanone: A shorter-chain analogue with similar chemical properties.

3,5-Dimethyl-2-nonanone: A longer-chain analogue with similar chemical properties.

Uniqueness: 3,5-Dimethyl-2-octanone is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 3 and 5 influences its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Actividad Biológica

3,5-Dimethyl-2-octanone (C10H20O), also known as a ketone, is a compound that has garnered attention for its various biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C10H20O

- Molecular Weight : 156.2652 g/mol

- CAS Number : 19781-14-7

- IUPAC Name : this compound

The structure of this compound can be visualized in chemical databases such as the NIST WebBook, which provides detailed information on its properties and structure .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as an antibacterial agent in clinical settings. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in managing inflammatory diseases or conditions.

Neuroprotective Activity

Preliminary research has indicated that this compound may also exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes. This could be attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v). The study concluded that the compound could be a viable alternative to traditional antibiotics in certain applications.

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by maze tests. The histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity compared to control groups. These findings suggest a promising avenue for further research into its therapeutic potential for neurodegenerative disorders.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,5-dimethyloctan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-6-8(2)7-9(3)10(4)11/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMZFNPREAWEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337012 |

Source

|

| Record name | 3,5-Dimethyl-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-14-7 |

Source

|

| Record name | 3,5-Dimethyl-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.